molecular formula C16H15F2N3O4S B2487151 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380141-70-6

4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2487151
CAS RN: 2380141-70-6
M. Wt: 383.37
InChI Key: XTXMBSNJWAHIDK-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is an inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and physiology.

Mechanism Of Action

The mechanism of action of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, which is an enzyme that breaks down cGMP. By inhibiting 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, the levels of cGMP increase, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for the compound's potential applications in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one are primarily related to its inhibition of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. The increased levels of cGMP lead to relaxation of smooth muscle cells, which results in increased blood flow. This effect is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its specificity and potency as a 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitor. This compound has been extensively studied and has well-characterized properties, making it a reliable tool for investigating the role of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in various biological processes. However, the synthesis of this compound is complex and requires expertise in organic chemistry, which may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for research involving 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One area of interest is the potential use of this compound in the treatment of other conditions that are related to 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one activity, such as heart failure and stroke. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other biochemical pathways in the body. Finally, there is potential for the development of new compounds that are based on the structure of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, which may have improved properties for specific applications.

Synthesis Methods

The synthesis of 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a multi-step process that requires expertise in organic chemistry. The compound is typically synthesized using a combination of chemical reactions, including amide coupling, sulfonamide formation, and piperazine ring closure. The synthesis process is complex and requires specific reagents and conditions to ensure the desired product is obtained.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential treatment for erectile dysfunction, as it inhibits 4-(3,5-Difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, which is involved in the regulation of penile erection. Additionally, it has been studied for its potential use in the treatment of pulmonary arterial hypertension, a condition that affects the blood vessels in the lungs.

properties

IUPAC Name

4-(3,5-difluorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-25-15-9-13(2-3-19-15)21-5-4-20(10-16(21)22)26(23,24)14-7-11(17)6-12(18)8-14/h2-3,6-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXMBSNJWAHIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorobenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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